1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl
CAS No.:
Cat. No.: VC13625312
Molecular Formula: C12H27Cl2N3O2
Molecular Weight: 316.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H27Cl2N3O2 |
|---|---|
| Molecular Weight | 316.26 g/mol |
| IUPAC Name | tert-butyl 4-[(2R)-2-aminopropyl]piperazine-1-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C12H25N3O2.2ClH/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4;;/h10H,5-9,13H2,1-4H3;2*1H/t10-;;/m1../s1 |
| Standard InChI Key | LHEBTHYJLPVURY-YQFADDPSSA-N |
| Isomeric SMILES | C[C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl.Cl |
| SMILES | CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl.Cl |
| Canonical SMILES | CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl.Cl |
Introduction
Structural Characteristics and Stereochemical Identity
1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl consists of a piperazine ring with a tert-butoxycarbonyl (Boc) group at the 1-position and a (2R)-2-aminopropyl substituent at the 4-position. The molecular formula is C₁₂H₂₇Cl₂N₃O₂, with a molecular weight of 316.26 g/mol . The compound’s stereochemistry is defined by the (R)-configuration at the chiral center of the 2-aminopropyl chain, ensuring enantiomeric purity critical for biological activity .
Key Structural Features:
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Boc Protecting Group: Stabilizes the piperazine’s primary amine during multi-step synthesis, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
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Chiral Center: The (2R)-2-aminopropyl moiety introduces asymmetry, influencing receptor binding and enzymatic interactions in drug targets .
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Dihydrochloride Salt Form: Enhances solubility and stability, facilitating handling in research and synthetic workflows .
Synthetic Routes and Optimization Strategies
The synthesis of 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl involves stereoselective methods to preserve the (R)-configuration. A representative approach includes:
Stepwise Synthesis:
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Triflate Formation: Enantiopure α-hydroxy acid esters are converted to triflate intermediates, enabling nucleophilic substitution with aminopiperidine derivatives .
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Boc Protection: Introduction of the tert-butoxycarbonyl group via carbamate formation, typically using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base .
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Stereochemical Retention: Reaction conditions (e.g., Sₙ2 displacement) are optimized to avoid racemization, ensuring high enantiomeric excess .
Comparative Reaction Yields:
| Step | Reagents/Conditions | Yield (%) | Stereochemical Purity |
|---|---|---|---|
| Triflate Formation | α-Hydroxy ester → triflate | 75–85 | >95% enantiomeric |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 80–90 | Retained (R)-configuration |
| Deprotection (TFA) | TFA in DCM/H₂O | 95–100 | N/A (Boc removed) |
Applications in Pharmaceutical Research
This compound serves as a building block for synthesizing biologically active molecules, particularly in neuropharmacology and oncology.
Key Applications:
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P2X3 Receptor Antagonists: Used in developing therapies for chronic pain and inflammation, leveraging its piperazine core for receptor binding .
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PRMT5 Inhibitors: Incorporated into arginine methyltransferase inhibitors to target epigenetic regulation in cancer .
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Chiral Dipeptides: Combined with amino acid esters (e.g., ethyl L-phenylalaninate) to create stereochemically defined dipeptides for peptide-based drugs .
Case Study: PRMT5 Inhibitor Development
In a study optimizing PRMT5 inhibitors, 1-Boc-4-[(2R)-2-aminopropyl]-piperazine 2HCl was employed to introduce a chiral piperazine moiety. The resulting compounds exhibited improved potency and selectivity against PRMT5 in MTAP-null cells, with GI₅₀ values as low as 5–19 nM . Structural modifications, such as introducing oxamide linkages, further enhanced binding affinity through hydrogen-bond networks .
Comparative Analysis with Related Compounds
Structural analogs highlight the impact of substituents on biological activity:
Research Gaps and Future Directions
While widely utilized, challenges remain:
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